Desferriferribactin

Description

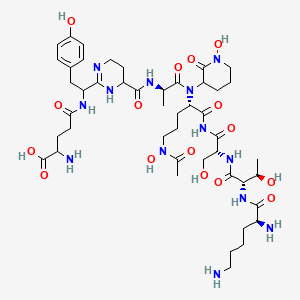

Structure

2D Structure

Properties

CAS No. |

140198-04-5 |

|---|---|

Molecular Formula |

C46H73N13O16 |

Molecular Weight |

1064.1 g/mol |

IUPAC Name |

5-[[1-[6-[[(2R)-1-[[(2S)-5-[acetyl(hydroxy)amino]-1-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-1-oxopentan-2-yl]-(1-hydroxy-2-oxopiperidin-3-yl)amino]-1-oxopropan-2-yl]carbamoyl]-1,4,5,6-tetrahydropyrimidin-2-yl]-2-(4-hydroxyphenyl)ethyl]amino]-2-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C46H73N13O16/c1-24(51-40(66)31-17-19-50-38(53-31)32(22-27-11-13-28(63)14-12-27)52-36(64)16-15-30(49)46(72)73)44(70)59(35-10-7-21-58(75)45(35)71)34(9-6-20-57(74)26(3)62)42(68)56-41(67)33(23-60)54-43(69)37(25(2)61)55-39(65)29(48)8-4-5-18-47/h11-14,24-25,29-35,37,60-61,63,74-75H,4-10,15-23,47-49H2,1-3H3,(H,50,53)(H,51,66)(H,52,64)(H,54,69)(H,55,65)(H,72,73)(H,56,67,68)/t24-,25-,29+,30?,31?,32?,33-,34+,35?,37+/m1/s1 |

InChI Key |

FXHLBLCQXZGKBG-ZLMDDTCOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@H](CO)C(=O)NC(=O)[C@H](CCCN(C(=O)C)O)N(C1CCCN(C1=O)O)C(=O)[C@@H](C)NC(=O)C2CCN=C(N2)C(CC3=CC=C(C=C3)O)NC(=O)CCC(C(=O)O)N)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(=O)C(CCCN(C(=O)C)O)N(C1CCCN(C1=O)O)C(=O)C(C)NC(=O)C2CCN=C(N2)C(CC3=CC=C(C=C3)O)NC(=O)CCC(C(=O)O)N)NC(=O)C(CCCCN)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Desferriferribactin; Desferri-ferribactin; |

Origin of Product |

United States |

Foundational & Exploratory

Desferriferribactin: A Technical Guide to Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desferriferribactin is a crucial siderophore and a biosynthetic precursor to the pyoverdin class of iron chelators produced by Pseudomonas fluorescens. As a key molecule in microbial iron acquisition, its structure and function are of significant interest for understanding bacterial physiology, developing novel antimicrobial strategies, and exploring potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, function, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development.

Structure of this compound

This compound is a cyclic hexapeptide. Its structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical degradation studies.

Chemical Structure and Composition

The chemical formula for this compound is C₂₄H₄₁N₇O₁₀, with a molecular weight of 587.63 g/mol . The cyclic peptide is composed of the following amino acid residues:

-

L-Glutamic acid

-

D-Alanine

-

L-2,3-Diaminopropionic acid

-

Two residues of L-N⁵-hydroxyornithine

-

D-Serine

The iron-chelating center of this compound is formed by the hydroxamate groups of the two L-N⁵-hydroxyornithine residues and the α-amino and α-carboxylate groups of the L-glutamic acid. This coordination site allows for the high-affinity binding of a single ferric iron (Fe³⁺) ion.

Function of this compound

Siderophore Activity and Iron Acquisition

The primary function of this compound is to act as a siderophore, a small, high-affinity iron-chelating compound secreted by microorganisms to scavenge for iron in the extracellular environment. In iron-limited conditions, Pseudomonas fluorescens synthesizes and secretes this compound. The molecule binds to available ferric iron, forming the stable ferri-desferriferribactin complex. This complex is then recognized by specific outer membrane receptors on the bacterial cell surface and transported into the periplasm. The iron is subsequently released from the siderophore and transported into the cytoplasm for use in various metabolic processes, including cellular respiration and DNA synthesis.

Precursor to Pyoverdins

This compound serves as a key biosynthetic intermediate in the production of pyoverdins, the primary siderophores of fluorescent pseudomonads. The biosynthesis of pyoverdins involves the attachment of a fluorescent chromophore and a variable acyl side chain to the this compound core. This modular biosynthesis allows for significant structural diversity among pyoverdins produced by different Pseudomonas strains.

Antimicrobial Potential

Due to its critical role in iron acquisition, the this compound-mediated iron uptake system presents a potential target for the development of novel antimicrobial agents. Strategies such as the design of "Trojan horse" antibiotics, where a cytotoxic agent is attached to a siderophore to facilitate its entry into the bacterial cell, are being explored.

Quantitative Data

Currently, publicly available quantitative data specifically for this compound's iron binding affinity and antimicrobial activity is limited. However, data for related pyoverdin siderophores can provide an estimate of its high-affinity iron chelation.

| Parameter | Value | Reference |

| Iron (Fe³⁺) Binding Affinity (pFe) | Not specifically reported for this compound. Pyoverdins typically exhibit pFe values in the range of 24-27. | General knowledge on pyoverdins |

| Minimum Inhibitory Concentration (MIC) | Not reported. |

Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and functional analysis of this compound.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from Pseudomonas fluorescens culture.

Methodology:

-

Bacterial Culture: Pseudomonas fluorescens (e.g., ATCC 13525) is cultured in an iron-deficient medium (e.g., succinate medium) to induce siderophore production.

-

Supernatant Collection: After a suitable incubation period (typically 48-72 hours), the bacterial culture is centrifuged to pellet the cells, and the supernatant containing the secreted siderophores is collected.

-

Adsorption Chromatography: The supernatant is passed through a column containing a non-polar adsorbent resin (e.g., Amberlite XAD-4). The siderophores adsorb to the resin.

-

Elution: The column is washed with deionized water to remove salts and other polar compounds. The siderophores are then eluted with a gradient of methanol in water.

-

Further Purification: The fractions containing this compound are identified (e.g., by the Chrome Azurol S (CAS) assay) and pooled. Further purification is achieved by a combination of gel filtration chromatography (e.g., Sephadex G-25) and high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18).

Structural Characterization

Objective: To confirm the structure of purified this compound.

Methodologies:

-

Mass Spectrometry (MS):

-

Sample Preparation: The purified this compound sample is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analysis: The sample is analyzed by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight. High-resolution MS (e.g., FT-ICR or Orbitrap) can be used to confirm the elemental composition. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, which helps in sequencing the peptide backbone.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A concentrated solution of the purified this compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Analysis: A suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are performed. The data from these experiments are used to determine the amino acid composition, their sequence, and the three-dimensional conformation of the molecule.

-

Functional Assays

Objective: To assess the iron-chelating and biological activity of this compound.

Methodologies:

-

Chrome Azurol S (CAS) Assay (for Siderophore Detection):

-

Reagent Preparation: The CAS assay solution is prepared by mixing solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution.

-

Assay: An aliquot of the sample containing this compound is added to the CAS assay solution. The chelation of iron by the siderophore results in a color change from blue to orange/purple, which can be quantified spectrophotometrically at 630 nm.

-

-

Iron Binding Affinity Determination (Potentiometric Titration):

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable electrolyte solution (e.g., 0.1 M KCl).

-

Titration: The solution is titrated with a standardized solution of ferric chloride (FeCl₃) while monitoring the pH. The data is used to calculate the formation constants of the ferri-desferriferribactin complex.

-

-

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Inoculum Preparation: A standardized inoculum of a target bacterial strain is prepared.

-

Assay: Serial dilutions of this compound (or its iron-loaded form) are prepared in a 96-well microtiter plate containing growth medium. The bacterial inoculum is added to each well.

-

Incubation and Analysis: The plate is incubated under appropriate conditions, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

-

Signaling Pathways and Workflows

This compound Biosynthesis and Iron Uptake Workflow

Caption: Workflow of this compound biosynthesis, secretion, iron chelation, and uptake.

Experimental Workflow for Isolation and Characterization

Caption: Experimental workflow for the isolation and structural characterization of this compound.

The Desferriferribactin Biosynthetic Pathway in Pseudomonas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for virtually all living organisms, playing a critical role in numerous cellular processes. For pathogenic bacteria such as Pseudomonas aeruginosa, the acquisition of iron from the host environment is a crucial determinant of virulence. To overcome the low bioavailability of iron in host tissues, these bacteria have evolved sophisticated iron acquisition systems, central to which are secreted iron-chelating molecules known as siderophores. Desferriferribactin is a key non-ribosomally synthesized peptide that serves as the direct cytoplasmic precursor to the fluorescent siderophore pyoverdine. Understanding the biosynthetic pathway of this compound is therefore of paramount importance for the development of novel antimicrobial strategies targeting iron uptake in Pseudomonas.

This technical guide provides an in-depth overview of the this compound biosynthetic pathway in Pseudomonas, detailing the genetic and enzymatic machinery, its regulation, and methodologies for its study.

The this compound Biosynthetic Machinery

The synthesis of this compound is a complex process orchestrated by a suite of enzymes encoded by the pvd gene cluster. The core of this machinery is composed of Non-Ribosomal Peptide Synthetases (NRPSs), large, modular enzymes that act as an assembly line for the peptide backbone. These are supported by a cohort of auxiliary enzymes responsible for the synthesis of non-proteinogenic amino acids and other modifications.

Core Biosynthetic Enzymes: The NRPS Assembly Line

The peptide backbone of this compound is assembled by four large NRPS enzymes: PvdL, PvdI, PvdJ, and PvdD. These enzymes are composed of multiple modules, with each module responsible for the incorporation of a specific amino acid. The modular organization of these NRPSs dictates the final sequence of the this compound peptide.

| Enzyme | Gene | Function |

| PvdL | pvdL | Initiates ferribactin synthesis by activating and incorporating the first three amino acids: L-glutamate, D-tyrosine, and L-2,4-diaminobutyric acid (L-Dab). It also attaches a fatty acid (myristic or myristoleic acid) to the N-terminus, which is later removed in the periplasm.[1][2][3] |

| PvdI | pvdI | Elongates the peptide chain by adding subsequent amino acid residues. The specific amino acids incorporated by PvdI vary between different Pseudomonas strains, contributing to the structural diversity of pyoverdines.[1] |

| PvdJ | pvdJ | Continues the elongation of the peptide chain initiated by PvdL and PvdI.[1] |

| PvdD | pvdD | The terminal NRPS in the pathway, responsible for adding the final amino acid residues and terminating the synthesis. PvdD contains a thioesterase (TE) domain that catalyzes the release of the completed ferribactin peptide. |

Auxiliary Biosynthetic Enzymes

The synthesis of this compound requires several non-proteinogenic amino acids and other modifications, which are provided by a set of auxiliary enzymes.

| Enzyme | Gene | Function |

| PvdA | pvdA | An L-ornithine N⁵-oxygenase that hydroxylates L-ornithine to L-N⁵-hydroxyornithine, a precursor for a key iron-chelating group. |

| PvdF | pvdF | A transformylase that formylates L-N⁵-hydroxyornithine to produce N⁵-formyl-N⁵-hydroxyornithine, which is then incorporated into the peptide chain by the NRPS machinery. |

| PvdH | pvdH | Catalyzes the synthesis of L-2,4-diaminobutyric acid (L-Dab) from L-aspartate-semialdehyde. L-Dab is a component of the chromophore precursor. |

| PvdG | pvdG | A putative thioesterase that may be involved in the release of the peptide from the NRPS assembly line, potentially acting in trans. Its precise role is still under investigation. |

| MbtH-like proteins | - | Small proteins that are often found in NRPS gene clusters and are thought to enhance the activity of the adenylation domains of the NRPS enzymes. |

The this compound Biosynthetic Pathway

The biosynthesis of this compound occurs in the cytoplasm and can be conceptualized as a multi-step process involving initiation, elongation, and termination, all orchestrated on the NRPS enzymatic complex.

Figure 1: The cytoplasmic biosynthetic pathway of this compound in Pseudomonas.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated in response to iron availability. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.

Under iron-replete conditions, Fur binds to ferrous iron (Fe²⁺) and acts as a transcriptional repressor, binding to specific DNA sequences known as "Fur boxes" in the promoter regions of iron-regulated genes. This repression prevents the transcription of the pvdS gene, which encodes an alternative sigma factor.

Under iron-limiting conditions, the Fur-Fe²⁺ complex does not form, and the repression of pvdS is lifted. PvdS then directs the transcription of the pvd gene cluster, including the genes encoding the NRPS and auxiliary enzymes required for this compound synthesis.

References

The Periplasmic Journey of Desferriferribactin: A Linchpin in Pyoverdine Chromophore Maturation

For Immediate Release

A deep dive into the intricate enzymatic cascade that transforms the non-fluorescent precursor, desferriferribactin, into the mature, iron-scavenging pyoverdine siderophore is presented here for researchers, scientists, and drug development professionals. This technical guide elucidates the critical roles of the periplasmic enzymes PvdQ, PvdP, PvdO, and PvdM, providing quantitative data, detailed experimental methodologies, and visual pathways to illuminate this vital biosynthetic process in Pseudomonas aeruginosa and other fluorescent pseudomonads.

Introduction

Pyoverdines are fluorescent siderophores essential for the survival and virulence of many pathogenic bacteria, including the opportunistic human pathogen Pseudomonas aeruginosa. Their ability to chelate ferric iron from the host environment is a key factor in bacterial pathogenesis. The biosynthesis of pyoverdine is a complex process initiated in the cytoplasm with the non-ribosomal peptide synthesis of the precursor molecule, this compound. This guide focuses on the subsequent, crucial periplasmic maturation of this compound into the final pyoverdine molecule, a pathway of significant interest for the development of novel antimicrobial agents.

The Periplasmic Maturation Pathway of this compound

Following its synthesis in the cytoplasm, an acylated form of this compound is transported into the periplasm. Here, a concerted enzymatic cascade transforms the non-fluorescent precursor into the mature, fluorescent pyoverdine, capable of high-affinity iron binding.

Deacylation by PvdQ

The first step in the periplasmic maturation is the removal of the acyl chain from the N-terminus of the ferribactin precursor. This reaction is catalyzed by the Ntn-hydrolase PvdQ . This deacylation is a prerequisite for the subsequent modifications of the chromophore.

Chromophore Formation: The Roles of PvdP and PvdO

The formation of the characteristic dihydroxyquinoline chromophore, responsible for pyoverdine's fluorescence and iron-chelating properties, is a two-step oxidative process:

-

PvdP, a tyrosinase , catalyzes the initial oxidation and cyclization of a tyrosine residue within the this compound backbone to form dihydropyoverdine.[1]

-

PvdO, an oxidoreductase , is then responsible for the final oxidation of dihydropyoverdine to the mature pyoverdine chromophore.[1] While the crystal structure of PvdO has been determined, it lacks the catalytic residues found in related enzymes, suggesting a unique catalytic mechanism that may require additional factors.[2]

The Essential Chaperone Role of PvdM

The activity of the tyrosinase PvdP is critically dependent on the presence of PvdM , a periplasmic protein anchored to the inner membrane.[3] PvdM is believed to act as a chaperone, ensuring the proper folding and/or delivery of this compound to PvdP, thereby preventing the secretion of the immature precursor.[3] Mutant strains lacking pvdM secrete deacylated ferribactin and fail to produce mature pyoverdine.

Quantitative Insights into Pyoverdine Synthesis

The efficiency of the periplasmic maturation pathway is critical for the overall yield of pyoverdine. While comprehensive kinetic data for all enzymes is still under investigation, key quantitative parameters for PvdP have been determined.

| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |

| PvdP | Ferribactin | 2.8 ± 0.5 | 0.12 ± 0.01 | |

| D-Tyrosine | 1.5 ± 0.2 | 0.15 ± 0.01 | ||

| L-Tyrosine | 2.1 ± 0.3 | 0.18 ± 0.01 | ||

| L-DOPA | 3.5 ± 0.6 | 0.08 ± 0.01 |

Table 1: Kinetic Parameters of P. aeruginosa PvdP. Data obtained from in vitro enzyme assays. The enzyme exhibits comparable affinity for its natural substrate, ferribactin, and for free tyrosine.

Mutations in the genes encoding the periplasmic maturation enzymes have a profound impact on pyoverdine production, highlighting their essentiality.

| Gene Mutant | Effect on Pyoverdine Production | Reference |

| pvdQ | Abolished pyoverdine production; secretion of a modified, functional fluorescent siderophore with different isoelectric properties. | |

| pvdP | Abolished pyoverdine production. | |

| pvdO | Accumulation of dihydropyoverdine; abolished mature pyoverdine production. | |

| pvdM | Abolished pyoverdine production; secretion of deacylated ferribactin. |

Table 2: Impact of Mutations in Periplasmic Maturation Genes on Pyoverdine Synthesis.

Signaling Pathways and Experimental Workflows

The intricate process of pyoverdine biosynthesis and its regulation can be visualized through signaling pathways and experimental workflows.

Figure 1: Periplasmic Maturation of this compound. This diagram illustrates the sequential enzymatic steps involved in the conversion of acylated this compound to mature pyoverdine within the periplasm.

Figure 2: Experimental Workflow for Studying Pyoverdine Maturation. This flowchart outlines the key steps for investigating the enzymes involved in the periplasmic maturation of pyoverdine, from protein production to functional and quantitative analysis.

Detailed Experimental Protocols

A comprehensive understanding of the pyoverdine maturation pathway relies on robust experimental methodologies. Below are foundational protocols for key experiments.

Protocol 1: Heterologous Expression and Purification of Periplasmic Pyoverdine Maturation Enzymes (PvdQ, PvdP, PvdO, PvdM)

This protocol provides a general framework for the production of recombinant periplasmic enzymes in E. coli. Optimization of expression conditions (e.g., temperature, inducer concentration) and purification buffers may be required for each specific protein.

1. Gene Cloning:

- Amplify the coding sequences of pvdQ, pvdP, pvdO, and pvdM from P. aeruginosa genomic DNA using PCR.

- Clone the amplified fragments into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

- Verify the sequence of the constructs by DNA sequencing.

2. Protein Expression:

- Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

- Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

3. Cell Lysis and Periplasmic Extraction:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a periplasmic extraction buffer (e.g., 30 mM Tris-HCl pH 8.0, 20% sucrose, 1 mM EDTA).

- Incubate on ice for 10-30 minutes.

- Centrifuge to pellet the spheroplasts. The supernatant contains the periplasmic proteins.

4. Protein Purification:

- Affinity Chromatography: Load the periplasmic extract onto a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the His-tagged protein with a buffer containing a high concentration of imidazole.

- Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to separate the protein of interest from any remaining contaminants and aggregates.

- Assess protein purity by SDS-PAGE.

Protocol 2: Quantification of Pyoverdine Production

This spectrophotometric method allows for the quantification of pyoverdine in bacterial culture supernatants.

1. Culture Preparation:

- Grow P. aeruginosa strains (wild-type and mutants) in an iron-deficient medium (e.g., succinate medium) to induce pyoverdine production.

- Incubate cultures at 37°C with shaking for 24-48 hours.

2. Sample Preparation:

- Centrifuge the bacterial cultures to pellet the cells.

- Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.

3. Spectrophotometric Measurement:

- Measure the absorbance of the supernatant at 400 nm (the characteristic absorption peak for pyoverdine).

- Normalize the pyoverdine production to the bacterial growth by measuring the optical density of the culture at 600 nm (OD₆₀₀).

- Calculate the pyoverdine concentration using the molar extinction coefficient of pyoverdine (ε₄₀₀ = 19,000 M⁻¹ cm⁻¹).

Protocol 3: PvdP Tyrosinase Activity Assay

This assay measures the ability of PvdP to oxidize its substrates.

1. Reaction Mixture:

- Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate (this compound, D-tyrosine, or L-tyrosine), and purified PvdP enzyme.

- Include a control reaction without the enzyme.

2. Incubation:

- Incubate the reaction mixtures at a controlled temperature (e.g., 30°C).

3. Detection:

- Monitor the formation of the product over time by measuring the increase in absorbance at a specific wavelength. For the conversion of tyrosine to dopachrome, monitor the absorbance at 475 nm. For the conversion of ferribactin to a pyoverdine-like chromophore, monitor the absorbance at 405 nm.

4. Data Analysis:

- Calculate the initial reaction velocity from the linear phase of the absorbance increase.

- Determine the kinetic parameters (K_m_ and k_cat_) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 4: PvdQ Acylase Activity Assay

This assay is designed to measure the deacylation activity of PvdQ.

1. Substrate:

- Use an acylated ferribactin precursor or a synthetic substrate such as N-octanoyl-L-homoserine lactone.

2. Reaction:

- Incubate the substrate with purified PvdQ in a suitable buffer.

3. Detection of Product Formation:

- The release of the acyl chain or the homoserine lactone can be detected and quantified using methods such as HPLC or by using a coupled enzymatic assay where the product of the PvdQ reaction is a substrate for a reporter enzyme.

Protocol 5: HPLC-MS Analysis of this compound and Pyoverdine

This method allows for the separation and quantification of pyoverdine and its precursors.

1. Sample Preparation:

- Extract pyoverdines and their precursors from bacterial culture supernatants using solid-phase extraction (SPE) with a C18 cartridge.

- Elute the compounds with a methanol/water mixture.

2. HPLC Separation:

- Inject the extracted sample onto a C18 reverse-phase HPLC column.

- Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

3. Mass Spectrometry Detection:

- Couple the HPLC system to a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) for the detection and identification of the compounds.

- Acquire data in both full scan mode to identify the molecular ions of this compound and pyoverdine, and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

4. Quantification:

- Quantify the compounds by integrating the peak areas of their extracted ion chromatograms and comparing them to a standard curve generated with purified standards, if available.

Conclusion and Future Directions

The periplasmic maturation of this compound is a finely tuned and essential process for the production of functional pyoverdine in Pseudomonas aeruginosa and related bacteria. The enzymes PvdQ, PvdP, PvdO, and PvdM represent attractive targets for the development of novel anti-infective therapies that aim to disrupt bacterial iron acquisition. Further research is needed to fully elucidate the kinetic parameters of all the enzymes in this pathway, the precise molecular mechanism of PvdM's chaperone function, and the potential interplay between these enzymes. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate this critical aspect of bacterial physiology and pathogenesis.

References

- 1. PvdO is required for the oxidation of dihydropyoverdine as the last step of fluorophore formation in Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of PvdO from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PvdM of fluorescent pseudomonads is required for the oxidation of ferribactin by PvdP in periplasmic pyoverdine maturation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Desferriferribactin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desferriferribactin, a cyclic peptide siderophore, serves as a crucial biogenetic precursor to pyoverdine, a primary virulence factor in many Pseudomonas species. This guide provides a comprehensive overview of the chemical properties of this compound, including its structure, physicochemical characteristics, and the methodologies for its isolation and characterization. Furthermore, it delves into the biosynthetic and iron uptake signaling pathways associated with this important molecule, offering valuable insights for researchers in microbiology, biochemistry, and drug development.

Chemical Properties of this compound

This compound is a non-ribosomally synthesized peptide characterized by a thirteen-membered ring.[1] Its primary function is to chelate ferric iron (Fe³⁺) in the extracellular environment with high affinity, facilitating its transport into the bacterial cell.

Structure and Physicochemical Data

The chemical structure and key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 140198-04-5 | [2] |

| Chemical Formula | C₄₆H₇₃N₁₃O₁₆ | [2] |

| Molecular Weight | 1064.15 g/mol | [2] |

| Appearance | Solid | |

| Solubility | Soluble in water.[3] | |

| Stability | A solution in water is stable for at least 4 months at 2–8 °C. The stability of pyoverdines, for which this compound is a precursor, is known to be affected by pH and temperature. Generally, they are most stable near neutral pH. |

Experimental Protocols

Isolation and Purification of this compound from Pseudomonas fluorescens

The following protocol outlines a general method for the isolation and purification of siderophores, including this compound, from Pseudomonas fluorescens cultures. This method is adapted from established procedures for siderophore purification.

Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Culture Conditions: Pseudomonas fluorescens is cultured in an iron-deficient medium, such as King's B medium, to induce siderophore production. The culture is incubated at 27°C with shaking for 48 hours.

-

Harvesting: The bacterial cells are harvested by centrifugation at 10,000 rpm for 10 minutes. The supernatant, containing the secreted siderophores, is collected.

-

Concentration: The supernatant is concentrated to reduce the volume.

-

Gel Filtration Chromatography: The concentrated supernatant is applied to a Sephadex G-25 gel filtration column to separate molecules based on size.

-

Fraction Collection and Screening: Fractions are collected and screened for the presence of siderophores using the Chrome Azurol S (CAS) assay. Siderophore-containing fractions will show a color change from blue to orange/yellow.

-

High-Performance Liquid Chromatography (HPLC): Fractions positive in the CAS assay are further purified by reversed-phase HPLC to isolate this compound.

Characterization by Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry: High-resolution mass spectrometry is employed to determine the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern, which aids in structure elucidation.

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the detailed three-dimensional structure of this compound.

Biological Pathways

Biosynthesis of this compound and Pyoverdine

This compound is the direct, non-fluorescent precursor to the fluorescent siderophore pyoverdine. Its biosynthesis is a complex process that begins in the cytoplasm and is completed in the periplasm, involving a series of non-ribosomal peptide synthetases (NRPSs).

Biosynthesis Pathway of Pyoverdine from this compound

Caption: Simplified biosynthesis pathway of pyoverdine from its precursor.

The acylated ferribactin precursor is synthesized in the cytoplasm by NRPSs and then exported to the periplasm by the ABC transporter PvdE. In the periplasm, the acyl group is removed, and the molecule undergoes maturation to form the characteristic chromophore of pyoverdine.

Iron Uptake and Signaling Pathway

The uptake of iron complexed with siderophores like ferribactin is a receptor-mediated process that also triggers a signaling cascade to regulate gene expression.

Ferribactin-Mediated Iron Uptake and Signaling in Pseudomonas

Caption: Proposed iron uptake and signaling pathway mediated by ferribactin.

The ferri-ferribactin complex binds to a specific outer membrane receptor. This binding event not only facilitates the transport of the iron complex across the outer membrane but also initiates a signal transduction cascade. This cascade typically involves regulatory proteins that modulate the expression of genes required for siderophore biosynthesis and uptake, ensuring an efficient iron acquisition system under iron-limiting conditions.

Conclusion

This compound plays a pivotal role in the iron acquisition and virulence of Pseudomonas species. A thorough understanding of its chemical properties, biosynthesis, and the signaling pathways it governs is essential for the development of novel therapeutic strategies targeting bacterial iron metabolism. This guide provides a foundational resource for researchers and professionals working in this critical area of study.

References

Desferriferribactin: A Technical Guide to a Key Pyoverdine Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desferriferribactin is a crucial intermediate in the biosynthesis of pyoverdines, a class of fluorescent siderophores produced by Pseudomonas species. As a precursor molecule, understanding its properties and biosynthetic context is essential for research into bacterial iron acquisition, virulence, and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in the pyoverdine biosynthesis pathway, and general experimental methodologies relevant to its study.

Core Data: Physicochemical Properties of this compound

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 140198-04-5 | [1][2][3] |

| Molecular Weight | 1064.15 g/mol | [1][2] |

| Molecular Formula | C46H73N13O16 |

The Role of this compound in Pyoverdine Biosynthesis

This compound is the direct, non-fluorescent peptide precursor to the mature pyoverdine siderophore. The biosynthesis of pyoverdines is a complex process that begins in the cytoplasm and is completed in the periplasm of Pseudomonas bacteria.

Cytoplasmic Synthesis of Ferribactin

The synthesis of the ferribactin peptide backbone is carried out by Non-Ribosomal Peptide Synthetases (NRPSs) in the cytoplasm. This process involves the sequential addition of amino acids to form a linear peptide chain. The ferribactin precursor is then exported to the periplasm for further modification.

Periplasmic Maturation of Ferribactin to Pyoverdine

In the periplasm, a series of enzymatic modifications transform the non-fluorescent ferribactin into the mature, fluorescent pyoverdine. This maturation process is essential for its function as a high-affinity iron chelator. Key steps in the periplasmic maturation include the formation of the characteristic chromophore of pyoverdine from amino acid residues within the ferribactin backbone.

Signaling and Regulation

While specific signaling pathways directly involving this compound are not well-documented, its synthesis is tightly regulated by iron availability. Under iron-limiting conditions, Pseudomonas species upregulate the expression of genes involved in the pyoverdine biosynthesis pathway, leading to the production of this compound and its subsequent conversion to pyoverdine. The mature pyoverdine, complexed with iron, is then recognized by specific outer membrane receptors on the bacterial cell surface, triggering its uptake and the release of iron into the cell. This entire process is a key component of iron homeostasis in these bacteria.

Experimental Protocols: General Methodologies

Detection of Siderophore Production (Chrome Azurol S - CAS Assay)

The CAS assay is a universal method for detecting the production of siderophores. It relies on the high affinity of siderophores for iron, which they strip from the blue-colored iron-CAS complex, resulting in a color change to orange.

Protocol Outline:

-

Prepare CAS agar plates by mixing the CAS assay solution with a suitable growth medium.

-

Inoculate the bacterial strain of interest onto the CAS agar plates.

-

Incubate the plates under appropriate conditions to allow for bacterial growth and siderophore production.

-

Observe the plates for the formation of an orange halo around the bacterial colonies, indicating siderophore secretion.

Isolation and Purification of Siderophores

The isolation and purification of this compound would likely follow general protocols for pyoverdine purification, with modifications to target the non-fluorescent precursor.

Protocol Outline:

-

Culture the Pseudomonas strain in an iron-deficient medium to induce siderophore production.

-

Centrifuge the culture to separate the bacterial cells from the supernatant containing the secreted siderophores.

-

The supernatant can be subjected to a series of chromatographic techniques for purification. These may include:

-

Amberlite XAD-4 resin chromatography: To capture the siderophores from the culture supernatant.

-

Gel filtration chromatography (e.g., Sephadex G-25): To separate molecules based on size.

-

High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purification. Fractions would need to be monitored by methods other than fluorescence, such as mass spectrometry, to identify those containing this compound.

-

Characterization of Siderophores

Once purified, this compound can be characterized using various analytical techniques:

-

Mass Spectrometry (MS): To determine the precise molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.

-

Amino Acid Analysis: To determine the amino acid composition of the peptide backbone.

Visualizing the Pyoverdine Biosynthesis Pathway

The following diagram illustrates the general workflow for the biosynthesis of pyoverdines, highlighting the central role of this compound.

Caption: General pathway of pyoverdine biosynthesis.

This guide provides a foundational understanding of this compound for professionals in research and drug development. While specific data on this precursor is limited, its integral role in the well-studied pyoverdine pathway offers numerous avenues for further investigation.

References

An In-depth Technical Guide to the Initial Characterization of Desferriferribactin from Pseudomonas fluorescens

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the initial characterization of Desferriferribactin, the non-fluorescent biosynthetic precursor to the pyoverdine siderophores of Pseudomonas fluorescens. It details its structure, biosynthetic pathway, and the experimental methodologies for its study.

Introduction to this compound

This compound, commonly referred to as Ferribactin in its iron-bound state, is a crucial intermediate in the biosynthesis of pyoverdines, the primary siderophores produced by fluorescent Pseudomonas species.[1][2][3][4] Siderophores are high-affinity iron-chelating molecules essential for bacterial survival in iron-limited environments. This compound itself is a non-fluorescent peptide precursor that undergoes enzymatic modification in the periplasm to form the characteristic fluorescent chromophore of pyoverdine.[1] Understanding the structure and synthesis of this precursor is fundamental to comprehending iron acquisition in P. fluorescens and can inform strategies for antimicrobial development and biotechnology.

Molecular Structure and Composition

The foundational structure of this compound is a peptide chain that varies between different Pseudomonas strains. However, a key conserved feature is the N-terminal sequence of L-Glutamate, D-Tyrosine, and L-2,4-diaminobutyric acid (L-Dab), from which the pyoverdine chromophore is ultimately derived.

For a representative strain, Pseudomonas fluorescens, Ferribactin has been characterized as a nonapeptide with the following amino acid composition:

Table 1: Amino Acid Composition of Ferribactin from Pseudomonas fluorescens

| Amino Acid | Residues per Molecule |

| Glutamine | 1 |

| Tyrosine | 1 |

| Glycine | 1 |

| Serine | 2 |

| Lysine | 2 |

| N-hydroxyornithine | 2 |

Structurally, the precursor lacks the dihydroxyquinoline chromophore that defines pyoverdine. Instead, it contains the uncyclized D-Tyrosine and L-Dab residues. The iron-chelating capacity of this compound is conferred by its hydroxamate groups (from N-hydroxyornithine) and potentially other oxygen-containing residues.

Biosynthesis of this compound

The synthesis of this compound is a complex, multi-enzymatic process that occurs in the cytoplasm of P. fluorescens. It is primarily orchestrated by Non-Ribosomal Peptide Synthetases (NRPSs).

Cytoplasmic Synthesis Pathway

The biosynthetic pathway involves the following key steps:

-

Initiation: The synthesis is initiated by the NRPS enzyme PvdL, which assembles the conserved N-terminal tripeptide of L-Glu-D-Tyr-L-Dab.

-

Elongation: Subsequent NRPS enzymes, such as PvdI and PvdD, elongate the peptide chain by sequentially adding the other amino acid residues.

-

Synthesis of Unusual Amino Acids: Specialized enzymes are required to produce non-standard amino acids. For instance, L-N5-formyl-N5-hydroxyornithine is synthesized from L-ornithine in a two-step process involving the hydroxylase PvdA and the formyltransferase PvdF.

-

Acylation and Export: The completed Ferribactin precursor is initially acylated and then transported across the inner membrane into the periplasm by the ABC transporter PvdE.

The following diagram illustrates the cytoplasmic stages of this compound biosynthesis.

Caption: Cytoplasmic biosynthesis of acylated this compound.

Periplasmic Maturation

Once in the periplasm, this compound undergoes maturation to form pyoverdine:

-

Deacylation: The acyl group is removed by the hydrolase PvdQ.

-

Chromophore Formation: The tyrosinase PvdP, with the assistance of PvdM and PvdO, catalyzes the oxidative cyclization of the D-Tyr and L-Dab residues to form the fluorescent dihydroxyquinoline chromophore.

This periplasmic conversion marks the transition from the non-fluorescent precursor to the mature siderophore.

Experimental Protocols

The isolation and characterization of this compound require specific methodologies due to its transient nature as a biosynthetic intermediate.

Culture Conditions for Siderophore Production

To maximize the production of siderophores, including this compound, P. fluorescens should be cultured under iron-limiting conditions.

Table 2: Recommended Culture Medium for Siderophore Production

| Component | Concentration | Purpose |

| Succinate | ~20 mM | Optimal carbon source for production. |

| K2HPO4 | ~3 mM | Phosphate source. |

| (NH4)2SO4 | ~6 mM | Nitrogen source. |

| MgSO4·7H2O | ~1 mM | Source of magnesium ions. |

| Trace Elements | Varies | Essential micronutrients. |

| Iron | Omitted | To induce siderophore biosynthesis. |

A representative protocol involves growing P. fluorescens in an iron-free succinate medium at 28-30°C with shaking for 24-48 hours.

Isolation and Purification Workflow

A modern approach for the purification of this compound and related compounds utilizes solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).

Caption: Experimental workflow for this compound purification.

-

Harvesting: Centrifuge the bacterial culture to pellet the cells. The supernatant contains the secreted siderophores.

-

Solid-Phase Extraction (SPE): Pass the cell-free supernatant through a C18 SPE column. Wash the column to remove salts and polar impurities.

-

Elution: Elute the bound siderophores using a methanol gradient.

-

Analysis: Analyze the fractions using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HR-MS/MS) for separation and identification.

Structural Characterization Techniques

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of this compound. Tandem MS (MS/MS) is employed to fragment the molecule and elucidate its peptide sequence by analyzing the resulting fragment ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are critical for determining the precise three-dimensional structure and connectivity of the atoms within the molecule.

Quantitative Analysis

Direct quantification of the transient this compound is challenging. However, the overall siderophore production can be estimated and used as a proxy. Siderophore yields can vary significantly based on the strain and culture conditions. As an illustrative example, the production of a different siderophore, desferrioxamine B, by a P. fluorescens strain yielded quantities in the range of 50-300 mg/L after purification steps.

Table 3: Example Siderophore Yields from a P. fluorescens Strain

| Purification Stage | Siderophore Yield (mg/L) |

| Sep Pack C18 Column | 298 |

| Amberlite-400 Resin Column | 50 |

Note: These values are for Desferrioxamine B and serve as an example of typical siderophore production levels.

Regulation of Synthesis

The biosynthesis of this compound, as a precursor to pyoverdine, is tightly regulated by the availability of iron. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.

Caption: Iron-dependent regulation of this compound synthesis.

-

High Iron Conditions: Intracellular iron binds to the Fur protein, forming a complex that acts as a repressor. This Fur-Fe²⁺ complex binds to a specific DNA sequence (the "Fur box") in the promoter region of the pvd genes, blocking their transcription.

-

Low Iron Conditions: In the absence of iron, Fur exists in its apo-form and cannot bind to DNA. This derepression allows for the transcription of the pvd genes, leading to the synthesis of the NRPS machinery and, consequently, this compound.

Conclusion

The initial characterization of this compound from Pseudomonas fluorescens reveals it to be a non-ribosomally synthesized peptide precursor to the pyoverdine siderophores. Its cytoplasmic synthesis is tightly regulated by iron availability and involves a suite of specialized enzymes. While it is a transient intermediate, modern analytical techniques, particularly UHPLC-HR-MS/MS, have enabled its detection and structural investigation. A thorough understanding of this compound provides a critical foundation for exploring the broader roles of iron acquisition in the physiology, ecology, and potential pathogenicity of P. fluorescens.

References

Unraveling the Genetic Blueprint of Desferriferribactin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desferriferribactin, a crucial precursor in the biosynthesis of the fluorescent siderophore pyoverdine, plays a pivotal role in iron acquisition in Pseudomonas species. Understanding the intricate genetic machinery governing its production is paramount for harnessing these pathways for novel therapeutic and biotechnological applications. This technical guide provides a comprehensive overview of the genetics of this compound biosynthesis, detailing the gene clusters, enzymatic players, and regulatory networks involved. We present a consolidated summary of the key genes and their functions, detailed experimental protocols for studying this pathway, and a visual representation of the regulatory and biosynthetic workflows. This document serves as an in-depth resource for researchers aiming to explore and manipulate this fascinating biological system.

The Genetic Architecture of this compound Biosynthesis

The production of this compound is intricately linked to the pyoverdine (pvd) biosynthesis pathway, a complex process orchestrated by a series of genes primarily located within the pvd locus in Pseudomonas. This compound represents the peptide backbone of pyoverdine before its maturation into the final fluorescent siderophore. The synthesis is a multi-step process involving both cytoplasmic and periplasmic enzymatic activities.

The pvd Gene Cluster: A Functional Compendium

The biosynthesis of the this compound peptide backbone is carried out by a suite of enzymes encoded by the pvd gene cluster. These genes can be broadly categorized into those responsible for the synthesis of the peptide chain via Non-Ribosomal Peptide Synthetases (NRPSs), those involved in the production of non-proteinogenic amino acid precursors, and those facilitating the transport and maturation of the molecule. The following table summarizes the key genes and their respective functions in this intricate process.[1][2][3][4][5]

| Gene | Encoded Protein | Function in this compound/Pyoverdine Biosynthesis |

| NRPS Genes | ||

| pvdL | Non-Ribosomal Peptide Synthetase | Catalyzes the initial steps of peptide synthesis, including the incorporation of L-glutamate, D-tyrosine, and L-2,4-diaminobutyrate, and the formation of the tetrahydropyrimidine ring, a precursor to the chromophore. |

| pvdI | Non-Ribosomal Peptide Synthetase | Continues the elongation of the peptide chain by adding specific amino acids. |

| pvdJ | Non-Ribosomal Peptide Synthetase | Further elongates the peptide chain. |

| pvdD | Non-Ribosomal Peptide Synthetase | Completes the synthesis of the peptide backbone of this compound. |

| Precursor Synthesis Genes | ||

| pvdA | L-ornithine N5-oxygenase | Catalyzes the hydroxylation of L-ornithine, a key step in the formation of the hydroxamate groups involved in iron chelation. |

| pvdF | N-hydroxyornithine formylase | Responsible for the formylation of N5-hydroxyornithine to generate N5-formyl-N5-hydroxyornithine, a precursor incorporated into the peptide chain. |

| pvdH | Aspartate-semialdehyde dehydrogenase | Involved in the synthesis of L-2,4-diaminobutyrate from L-aspartate β-semialdehyde. |

| pvdG | Thioesterase | Potentially involved in the release of the completed peptide chain from the NRPS machinery. |

| Periplasmic Maturation & Transport Genes | ||

| pvdE | ABC transporter | Exports the acylated this compound precursor from the cytoplasm to the periplasm. |

| pvdQ | Ntn-type hydrolase | Deacylates the ferribactin precursor in the periplasm. |

| pvdP | Tyrosinase | A key periplasmic enzyme that catalyzes the oxidative cyclization of the D-tyrosine and L-2,4-diaminobutyrate residues to form the dihydropyoverdine chromophore. |

| pvdO | Oxidoreductase | Performs the final oxidation step to generate the mature pyoverdine chromophore. |

| Regulatory Genes | ||

| pvdS | ECF sigma factor | A key transcriptional activator of the pvd genes in response to iron starvation. |

| fur | Ferric uptake regulator | A global iron-dependent repressor that indirectly controls pvd gene expression by repressing pvdS transcription under iron-replete conditions. |

Regulatory Control of this compound Production

The synthesis of this compound is tightly regulated in response to iron availability, ensuring that this energetically expensive process is only initiated when iron is scarce. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein and the alternative extracytoplasmic function (ECF) sigma factor, PvdS.

Under iron-replete conditions, the Fur protein binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the pvdS gene, repressing its transcription. When intracellular iron levels drop, Fur releases its grip on the DNA, allowing for the transcription of pvdS. The PvdS protein then associates with RNA polymerase and directs the transcription of the various pvd genes by recognizing a conserved promoter element known as the "Iron Starvation (IS) box" located upstream of these genes. This hierarchical regulatory cascade ensures a coordinated and efficient response to iron limitation.

Caption: Regulatory pathway of this compound production.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetics of this compound production.

Generation of a Markerless Gene Knockout in Pseudomonas fluorescens

This protocol describes the creation of a markerless in-frame deletion of a pvd gene using a two-step homologous recombination strategy with a suicide vector containing the sacB counter-selectable marker.

Workflow Diagram:

Caption: Workflow for markerless gene knockout in Pseudomonas.

Methodology:

-

Construction of the Deletion Vector:

-

Design primers to amplify ~500-800 bp regions flanking the target pvd gene (upstream and downstream homology arms).

-

Amplify the homology arms from P. fluorescens genomic DNA using high-fidelity DNA polymerase.

-

Clone the amplified fragments into a suicide vector (e.g., pEX18Ap) containing an antibiotic resistance marker (e.g., carbenicillin resistance) and the sacB gene, which confers sucrose sensitivity. The cloning should result in the two homology arms flanking the multiple cloning site, effectively creating an in-frame deletion allele.

-

Transform the ligation product into a suitable E. coli strain (e.g., DH5α) and select for transformants on LB agar containing the appropriate antibiotic.

-

Verify the correct insertion of the homology arms by restriction digestion and Sanger sequencing.

-

-

Triparental Mating:

-

Grow overnight cultures of the E. coli donor strain (containing the deletion vector), an E. coli helper strain (containing a plasmid with transfer functions, e.g., pRK2013), and the recipient P. fluorescens strain.

-

Mix equal volumes of the donor, helper, and recipient cultures, spot the mixture onto an LB agar plate, and incubate at 30°C for 6-8 hours to allow for conjugation.

-

-

Selection of Single-Crossover Integrants:

-

Resuspend the bacterial growth from the mating plate in sterile saline.

-

Plate serial dilutions onto a selective medium (e.g., Pseudomonas Isolation Agar) containing the antibiotic for which the suicide vector confers resistance (e.g., carbenicillin) to select for P. fluorescens cells that have integrated the plasmid into their chromosome via a single homologous recombination event. Incubate at 30°C for 48-72 hours.

-

-

Selection of Double-Crossover Mutants:

-

Inoculate several single-crossover colonies into LB broth without antibiotics and grow overnight at 30°C to allow for the second recombination event to occur.

-

Plate serial dilutions of the overnight cultures onto LB agar containing 5-10% (w/v) sucrose. The sacB gene product, levansucrase, is toxic in the presence of sucrose, thus only cells that have lost the suicide vector through a second crossover event will grow.

-

Incubate at 30°C for 24-48 hours.

-

-

Verification of the Deletion:

-

Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker by patching onto plates with and without the antibiotic.

-

Perform colony PCR on antibiotic-sensitive colonies using primers that flank the deleted region. The PCR product from the mutant will be smaller than that from the wild-type.

-

Confirm the in-frame deletion by Sanger sequencing of the PCR product.

-

Promoter Activity Assay using a Reporter Gene Fusion

This protocol describes the use of a transcriptional fusion of a pvd gene promoter to a reporter gene (e.g., lacZ or a fluorescent protein) to quantify promoter activity under different conditions.

Methodology:

-

Construction of the Reporter Plasmid:

-

Amplify the promoter region of the target pvd gene (e.g., the region upstream of the translational start site containing the IS box) from P. fluorescens genomic DNA.

-

Clone the amplified promoter fragment into a promoterless reporter vector (e.g., a broad-host-range plasmid containing a promoterless lacZ or gfp gene).

-

Transform the resulting construct into E. coli and verify the insert by sequencing.

-

-

Introduction of the Reporter Plasmid into P. fluorescens:

-

Transfer the verified reporter plasmid into P. fluorescens via conjugation or electroporation.

-

Select for transformants on a medium containing the appropriate antibiotic for plasmid maintenance.

-

-

Promoter Activity Measurement:

-

Grow the P. fluorescens strain carrying the reporter plasmid in a minimal medium with and without iron supplementation (e.g., with 100 µM FeCl₃ for iron-replete conditions and with an iron chelator like 2,2'-dipyridyl for iron-limited conditions).

-

Harvest cells at different time points during growth.

-

For lacZ fusions: Measure β-galactosidase activity using a standard assay with ONPG (o-nitrophenyl-β-D-galactopyranoside) as the substrate. Quantify the yellow product (o-nitrophenol) spectrophotometrically at 420 nm. Calculate Miller units to normalize for cell density.

-

For fluorescent protein fusions (e.g., GFP): Measure fluorescence intensity using a fluorometer or a plate reader with appropriate excitation and emission wavelengths. Normalize fluorescence to cell density (OD₆₀₀).

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound from bacterial culture supernatants. Specific parameters may need optimization depending on the HPLC system and column used.

Methodology:

-

Sample Preparation:

-

Grow P. fluorescens in an iron-deficient minimal medium to induce siderophore production.

-

Centrifuge the culture to pellet the cells.

-

Filter-sterilize the supernatant to remove any remaining cells.

-

For quantitative analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the siderophores and remove interfering compounds from the culture medium.

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used for siderophore analysis.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is commonly employed.

-

Detection: this compound can be detected by UV-Vis spectrophotometry at a wavelength where it exhibits absorbance (e.g., around 210 nm for the peptide bonds, or at a wavelength specific to the chromophore precursor if known). For enhanced sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

-

Quantification: Generate a standard curve using purified this compound of known concentrations. The concentration of this compound in the culture supernatant can then be determined by comparing its peak area to the standard curve.

-

Signaling Pathways and Biosynthetic Workflow

The production of this compound is a highly organized process that begins in the cytoplasm and culminates in the periplasm. The following diagram illustrates the key steps in this biosynthetic pathway.

Caption: Biosynthetic workflow of this compound and Pyoverdine.

Conclusion

The genetic framework for this compound production in Pseudomonas is a testament to the elegant and efficient strategies evolved by bacteria for iron acquisition. A thorough understanding of the pvd gene cluster, its regulation by the Fur-PvdS system, and the intricate enzymatic steps involved in biosynthesis opens up avenues for targeted manipulation. For drug development professionals, the enzymes in this pathway represent potential targets for novel antimicrobial agents that could disrupt bacterial iron homeostasis. For researchers and scientists, the modular nature of the NRPS machinery and the complex regulatory network provide a fertile ground for synthetic biology approaches to generate novel siderophores with tailored properties. This technical guide serves as a foundational resource to facilitate further exploration and exploitation of the genetic underpinnings of this compound production.

References

- 1. The biosynthesis of pyoverdines [microbialcell.com]

- 2. The pvc Gene Cluster of Pseudomonas aeruginosa: Role in Synthesis of the Pyoverdine Chromophore and Regulation by PtxR and PvdS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Pyoverdine-Mediated Regulation of FpvA Synthesis in Pseudomonas aeruginosa: Involvement of a Probable Extracytoplasmic-Function Sigma Factor, FpvI - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Desferriferribactin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desferriferribactin is a cyclic peptide siderophore that acts as a precursor to pyoverdins, the primary iron chelators produced by fluorescent pseudomonads.[1] Siderophores are of significant interest in drug development due to their iron-chelating properties, which can be exploited for antimicrobial therapies and for treating iron overload disorders. This document provides a detailed protocol for the extraction and purification of this compound from Pseudomonas fluorescens, a known producing organism.[1] The methodologies outlined below are compiled from established techniques for siderophore isolation from this genus.

Data Presentation

Table 1: Purification Yield of Siderophores from Pseudomonas fluorescens

| Purification Method | Yield (mg/L) | Reference |

| Sep-Pak C18 Column | 298 | [2][3] |

| Amberlite-400 Resin Column | 50 | [2] |

Note: The yields presented are for desferrioxamine B, a hydroxamate siderophore also produced by Pseudomonas fluorescens, and can be considered indicative for the purification of this compound.

Experimental Protocols

I. Production of this compound in Pseudomonas fluorescens

This protocol outlines the culture of Pseudomonas fluorescens for the production of siderophores, including this compound. Iron-deficient media is crucial to induce siderophore expression.

Materials:

-

Pseudomonas fluorescens (e.g., ATCC 13525)

-

King's B Medium or a minimal succinate medium

-

Sterile flasks

-

Shaking incubator

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a seed culture by inoculating a single colony of P. fluorescens into 10 mL of King's B broth and incubating at 27°C with shaking (200 rpm) for 24 hours.

-

Production Culture: Inoculate 1 L of iron-deficient minimal succinate medium with the seed culture to an initial optical density at 600 nm (OD600) of 0.05.

-

Incubation: Incubate the production culture at 27°C with vigorous shaking (200 rpm) for 48-72 hours. Siderophore production is often maximal during the stationary phase of growth.

-

Monitoring Siderophore Production: Siderophore production can be monitored qualitatively using the Chrome Azurol S (CAS) assay. A color change from blue to orange/yellow indicates the presence of siderophores.

II. Extraction of this compound

This protocol describes the initial extraction of the siderophore from the culture supernatant.

Materials:

-

Centrifuge

-

Centrifuge bottles

-

0.22 µm sterile filter

Procedure:

-

Cell Removal: Harvest the bacterial culture by centrifugation at 10,000 x g for 20 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant, which contains the secreted siderophores.

-

Sterilization: Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacterial cells. The clarified, cell-free supernatant is now ready for purification.

III. Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound to achieve high purity.

A. Solid-Phase Extraction (SPE) using Sep-Pak C18 Cartridges

This initial step is for the concentration and partial purification of the siderophore.

Materials:

-

Sep-Pak C18 cartridges

-

Vacuum manifold

-

Acetonitrile

-

Distilled water

Procedure:

-

Cartridge Activation: Activate the Sep-Pak C18 cartridge by washing with 10 mL of acetonitrile followed by 10 mL of distilled water.

-

Sample Loading: Load the cell-free supernatant onto the activated cartridge.

-

Washing: Wash the cartridge with 20 mL of distilled water to remove salts and other hydrophilic impurities.

-

Elution: Elute the bound siderophores with a stepwise gradient of acetonitrile in water (e.g., 20%, 40%, 60%, 80% acetonitrile). Collect fractions at each step.

-

Fraction Analysis: Analyze the collected fractions for the presence of siderophores using the CAS assay or by monitoring absorbance at a characteristic wavelength (e.g., 264 nm for some siderophores). Pool the positive fractions.

B. Ion-Exchange Chromatography using Amberlite-400 Resin

Further purification can be achieved using ion-exchange chromatography.

Materials:

-

Amberlite-400 resin

-

Chromatography column

-

Methanol

-

Distilled water

Procedure:

-

Column Packing: Pack a chromatography column with Amberlite-400 resin and equilibrate with distilled water.

-

Sample Loading: Load the pooled, siderophore-containing fractions from the SPE step onto the column. The siderophores will bind to the resin.

-

Washing: Wash the column with several volumes of distilled water to remove unbound impurities.

-

Elution: Elute the siderophores using a suitable eluent, such as 50% (v/v) methanol. Collect the fractions.

-

Fraction Analysis: Monitor the fractions for the presence of the target compound.

C. High-Performance Liquid Chromatography (HPLC)

For final purification to homogeneity, reversed-phase HPLC is recommended.

Materials:

-

HPLC system with a C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation: Concentrate the pooled fractions from the ion-exchange step under reduced pressure and redissolve in a small volume of the initial mobile phase.

-

Chromatography: Inject the sample onto a C18 HPLC column. Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) at a flow rate of 1 mL/min.

-

Detection and Collection: Monitor the elution profile using a UV detector at a suitable wavelength. Collect the peaks corresponding to this compound.

-

Purity Confirmation: Assess the purity of the collected fractions by re-injecting them into the HPLC system.

Visualizations

References

Unlocking the Molecular Architecture of Desferriferribactin: An NMR-Based Structural Elucidation Guide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide for the structural elucidation of desferriferribactin, a siderophore of significant interest in microbiology and pharmacology, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein, coupled with comprehensive data analysis, offer a robust framework for researchers engaged in natural product chemistry, drug discovery, and the study of iron metabolism.

Introduction to this compound and the Role of NMR

This compound is a member of the hydroxamate class of siderophores, small molecules produced by microorganisms to scavenge iron from their environment. Its unique structure, a nonapeptide containing two residues each of lysine and N⁶-formyl-N⁶-hydroxyornithine, makes it a compelling target for structural analysis.[1] Understanding the three-dimensional conformation of this compound is crucial for elucidating its mechanism of action, its interaction with bacterial receptors, and for the potential design of novel antimicrobial agents that target iron uptake pathways.

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution.[1] Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to piece together the complete covalent framework and stereochemistry of complex natural products like this compound.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol:

-

Purification: Isolate and purify this compound from microbial culture using appropriate chromatographic techniques (e.g., column chromatography, HPLC). Ensure the final sample is free of paramagnetic impurities which can lead to significant line broadening.

-

Solvent Selection: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired pH for the experiment.

-

Concentration: The optimal concentration for ¹H NMR is typically 1-10 mM. For less sensitive experiments like ¹³C NMR, a higher concentration may be necessary.

-

Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous samples or TMS (tetramethylsilane) for organic solvents, for accurate chemical shift referencing.

-

NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and sensitivity.

Key Experiments:

-

¹H NMR (Proton): Provides information on the number and chemical environment of protons.

-

¹³C NMR (Carbon-13): Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH), revealing proton-proton connectivity within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms, establishing one-bond C-H connections.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing insights into the 3D structure and stereochemistry.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the constituent amino acid residues of this compound, as determined in D₂O.

Table 1: ¹H NMR Chemical Shifts (ppm) of this compound Residues in D₂O

| Residue | α-H | β-H | γ-H | δ-H | ε-H | Other |

| Lysine | 4.15 | 1.85, 1.70 | 1.45 | 1.65 | 2.95 | |

| N⁶-formyl-N⁶-hydroxyornithine | 4.25 | 1.95, 1.80 | 1.60 | 3.55 | 8.20 (formyl-H) |

Table 2: ¹³C NMR Chemical Shifts (ppm) of this compound Residues in D₂O

| Residue | α-C | β-C | γ-C | δ-C | ε-C | Other |

| Lysine | 56.5 | 31.5 | 23.5 | 27.5 | 40.5 | |

| N⁶-formyl-N⁶-hydroxyornithine | 55.0 | 28.0 | 24.0 | 49.0 | 165.0 (formyl-C) |

Note: The chemical shifts are approximate and may vary slightly depending on experimental conditions such as pH and temperature.

Visualization of the Elucidation Process

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By systematically applying the protocols and analytical workflows described in this application note, researchers can confidently determine the covalent structure and gain insights into the three-dimensional conformation of this important siderophore. This knowledge is fundamental for advancing our understanding of microbial iron acquisition and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Desferriferribactin in Bacterial Iron Uptake Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for nearly all bacteria, playing a critical role in various metabolic processes. However, the bioavailability of iron in host environments is often extremely low. To overcome this limitation, many bacteria synthesize and secrete high-affinity iron chelators called siderophores. Desferriferribactin, a cyclic peptide, is a known precursor to the pyoverdine class of siderophores produced by fluorescent Pseudomonas species, such as Pseudomonas fluorescens. The study of this compound-mediated iron uptake is crucial for understanding bacterial pathogenesis, developing novel antimicrobial agents that target iron acquisition, and potentially for designing siderophore-based drug delivery systems (a "Trojan horse" approach). These application notes provide detailed protocols for utilizing this compound in bacterial iron uptake assays.

Principle of Siderophore-Mediated Iron Uptake

Siderophore-mediated iron acquisition is a multi-step process. Under iron-limiting conditions, bacteria upregulate the expression of genes involved in siderophore biosynthesis and transport. The synthesized apo-siderophore (iron-free) is secreted into the extracellular environment where it scavenges ferric iron (Fe³⁺). The resulting ferri-siderophore complex is then recognized by a specific outer membrane receptor on the bacterial surface. The transport of the ferri-siderophore across the outer membrane is an energy-dependent process, often relying on the TonB-ExbB-ExbD complex. Once in the periplasm, the complex is bound by a periplasmic binding protein and transported across the cytoplasmic membrane by an ABC transporter. Inside the cytoplasm, iron is released from the siderophore, often through reduction to ferrous iron (Fe²⁺), and the apo-siderophore may be recycled or degraded.

Applications of this compound in Research

-

Elucidating Iron Acquisition Mechanisms: Studying the uptake of this compound can provide insights into the initial steps of pyoverdine-mediated iron transport in Pseudomonas and other bacteria that may utilize this precursor.

-

Screening for Inhibitors of Iron Uptake: this compound-based assays can be used to screen for small molecules or antibodies that block the binding of the ferri-siderophore to its receptor or inhibit its transport, representing potential novel antimicrobial agents.

-

Characterizing Siderophore Receptor Specificity: Cross-feeding assays using this compound can help determine the specificity of siderophore receptors in different bacterial species and strains.

-

Developing Siderophore-Drug Conjugates: this compound can be chemically linked to antimicrobial agents to facilitate their targeted delivery into bacterial cells that express the corresponding uptake machinery.

Data Presentation: Comparative Siderophore-Iron Binding Affinities

| Siderophore | Producing Organism (Example) | Siderophore Class | Fe³⁺ Stability Constant (log K) |

| Enterobactin | Escherichia coli | Catecholate | 49 |

| Bacillibactin | Bacillus subtilis | Catecholate | 47.6 |

| Desferrioxamine B | Streptomyces pilosus | Hydroxamate | 30.6 |

| Pyoverdine | Pseudomonas aeruginosa | Mixed-type | ~32 |

| Pyochelin | Pseudomonas aeruginosa | Mixed-type | ~18 |

Note: Higher log K values indicate stronger binding affinity for iron.

Experimental Protocols

Herein, we provide detailed protocols for key experiments involving this compound. As this compound is a precursor to pyoverdine in Pseudomonas fluorescens, protocols established for pyoverdine can be readily adapted.

Protocol 1: Preparation of Iron-Free (Apo) and Iron-Saturated (Ferri) this compound